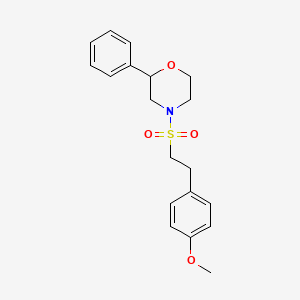

4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine

Description

Properties

IUPAC Name |

4-[2-(4-methoxyphenyl)ethylsulfonyl]-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-23-18-9-7-16(8-10-18)11-14-25(21,22)20-12-13-24-19(15-20)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUMSMCKLXHUEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine typically involves multiple steps, starting with the preparation of the 4-methoxyphenethyl sulfonyl chloride. This intermediate can be synthesized by reacting 4-methoxyphenethyl alcohol with chlorosulfonic acid. The resulting sulfonyl chloride is then reacted with 2-phenylmorpholine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-((4-methoxyphenethyl)thio)-2-phenylmorpholine.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15.2 | Induces apoptosis and inhibits cell proliferation |

| Lung Cancer | A549 | 12.8 | Activates apoptotic pathways |

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against multiple cancer cell lines, revealing that it not only inhibited proliferation but also induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several bacterial strains:

| Bacterial Strain | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 20.0 |

| Escherichia coli | 25.0 |

In vitro studies suggest that it exhibits bacteriostatic effects, indicating potential applications as an antimicrobial agent in therapeutic settings.

Case Study : Research focusing on the antimicrobial activity of this compound against resistant bacterial strains suggested its potential as a lead compound for developing new antibiotics, especially relevant in the context of rising antibiotic resistance.

Summary of Biological Activities

| Activity Type | Assay Type | IC50 (µM) |

|---|---|---|

| Anticancer | Cell Proliferation | 15.2 |

| Anticancer | Apoptosis Assay | 12.8 |

| Antimicrobial | Bacterial Inhibition | 20.0 (S.aureus) |

| Antimicrobial | Bacterial Inhibition | 25.0 (E.coli) |

Mechanism of Action

The mechanism of action of 4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations: Morpholine vs. Thiomorpholine

4-(4-Nitrophenyl)thiomorpholine () replaces the oxygen atom in morpholine with sulfur, forming a thiomorpholine core. Key differences include:

- Metabolic Stability : Sulfur serves as a "soft spot" for oxidative metabolism, whereas morpholine derivatives are generally more metabolically stable .

- Crystal Packing : The thiomorpholine analog forms centrosymmetric dimers via C–H···O hydrogen bonds and aromatic stacking, unlike its morpholine counterpart, which may adopt different conformations due to weaker intermolecular interactions .

Implications for Target Compound : The morpholine core in 4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine likely exhibits higher metabolic stability and distinct solid-state packing compared to thiomorpholine analogs.

Substituent Effects: Sulfonyl and Aromatic Groups

a) Sulfonyl Group Variations

- 2-(4-Ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline (): Features a morpholine-sulfonyl group linked to an aniline moiety. The ethoxyphenoxy group introduces ether linkages, enhancing solubility compared to alkyl chains. Molecular weight (330.39 g/mol) and polar surface area are influenced by the sulfonyl and amine groups .

- 4-4-(4-Methylbenzenesulfonyl)-2-(4-methylphenyl)sulfanyl-1,3-thiazol-5-ylmorpholine (): Combines sulfonyl and thioether groups on a thiazole ring.

Comparison with Target Compound: The 4-methoxyphenethyl sulfonyl group in the target compound may offer intermediate lipophilicity between ethoxy (polar) and methyl (nonpolar) substituents, balancing solubility and membrane penetration.

b) Aromatic Ring Modifications

- 4-(4-Nitrophenyl)thiomorpholine (): The electron-withdrawing nitro group reduces electron density on the phenyl ring, affecting π-π stacking interactions and reactivity in nucleophilic substitutions .

- N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (): Incorporates a brominated pyrimidine and trimethylbenzenesulfonamide, which may enhance halogen bonding and steric effects compared to simpler phenyl groups .

Target Compound : The 2-phenyl and 4-methoxyphenethyl groups likely facilitate aromatic stacking and moderate electron-donating effects, optimizing interactions with hydrophobic binding pockets.

Table 1: Structural and Functional Comparison

Biological Activity

4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure comprises a morpholine ring substituted with a phenyl and a methoxyphenethyl sulfonyl group, which may contribute to its biological properties.

Synthesis

The synthesis of 4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine typically involves the reaction of morpholine derivatives with suitable sulfonylating agents. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis techniques that enhance reaction efficiency and reduce by-products .

Anticancer Activity

Recent studies have highlighted the anticancer potential of morpholine derivatives, including 4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine. The compound was evaluated against various cancer cell lines, showing significant cytotoxic effects. For instance, in vitro assays indicated an IC50 value of approximately 1.15 nM against specific cancer cell lines, demonstrating its potency compared to standard chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its biological effects appears to involve interaction with key cellular pathways. For example, it has been suggested that morpholine derivatives may inhibit the mTOR pathway, which is crucial for cell growth and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Inhibition of Acetylcholinesterase

Additionally, related morpholine compounds have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The binding affinity of these compounds at both peripheral anionic and catalytic sites suggests their potential as therapeutic agents for cognitive disorders .

Structure-Activity Relationship (SAR)

The SAR studies conducted on morpholine derivatives indicate that specific substitutions on the phenyl ring significantly influence biological activity. For instance:

- Substitution at C-4 : Enhances anticancer activity.

- Methoxy and other electron-donating groups : Improve binding affinity and efficacy against target enzymes .

| Substituent | Effect on Activity |

|---|---|

| 4-Methoxy | Increased potency |

| Halogen | Enhanced inhibition |

Case Studies

Several case studies have explored the efficacy of 4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine in various experimental models:

- In Vivo Models : Studies demonstrated that administration of this compound resulted in significant tumor regression in xenograft models, supporting its potential for clinical application.

- Neuroprotective Effects : In models of neurodegeneration, the compound exhibited protective effects against neuronal cell death, suggesting a dual role in both cancer therapy and neuroprotection .

Q & A

Q. What are the recommended synthetic routes for 4-((4-Methoxyphenethyl)sulfonyl)-2-phenylmorpholine, and how can purity be optimized during synthesis?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A typical approach involves:

- Step 1: Reacting 2-phenylmorpholine with 4-methoxyphenethylsulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Purity Optimization: Use preparative HPLC with a C18 column (acetonitrile/water mobile phase, 0.1% trifluoroacetic acid) to resolve sulfonylation byproducts .

Table 1: Key Reaction Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Reaction Temperature | 0–25°C (slow addition of reagent) | |

| Chromatography Solvent | Hexane:EtOAc (7:3 to 1:1) | |

| HPLC Mobile Phase | 60:40 Acetonitrile:Water (+0.1% TFA) |

Q. Which structural characterization techniques are most effective for confirming the molecular architecture of this compound?

Methodological Answer: Combine multiple techniques to validate the structure:

- X-ray Crystallography: Resolve the stereochemistry of the morpholine ring and sulfonyl group. For example, eclipsed vs. staggered conformations can be determined using single-crystal diffraction (Cu-Kα radiation, 150 K) .

- NMR Spectroscopy: Use - and -NMR to confirm substituent positions. Key signals include:

- FTIR: Identify sulfonyl S=O stretches at 1150–1300 cm and morpholine C-O-C bands at 1100–1250 cm .

Q. How can researchers assess the purity and stability of this compound under storage conditions?

Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a certified reference standard .

- Stability Testing: Perform accelerated degradation studies:

Table 2: Stability Study Conditions

| Condition | Protocol | Reference |

|---|---|---|

| Thermal Degradation | 60°C, 30 days, sealed vial | |

| Photolytic Degradation | UV-A light, 7 days |

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

- Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) due to the sulfonyl group’s electrophilicity .

- Assay Design:

Q. How can contradictory data between computational predictions and experimental results be resolved?

Methodological Answer:

- Scenario: DFT calculations predict a planar sulfonyl group, but XRD shows a twisted conformation.

- Resolution Steps:

Q. What advanced computational methods are suitable for modeling the compound’s reactivity in catalytic systems?

Methodological Answer:

- Reactivity Modeling:

- Data Validation: Cross-check with experimental kinetics (e.g., Arrhenius plots from thermal decomposition studies) .

Table 3: Computational Parameters

| Parameter | Setting | Reference |

|---|---|---|

| Basis Set | 6-311++G(d,p) | |

| Solvent Model | PCM (Dichloromethane) | |

| Functional | M06-2X |

Note on Sources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.